Product packaging for gamma-Eudesmol(Cat. No.:CAS No. 1209-71-8)

gamma-Eudesmol

Cat. No.: B072145
CAS No.: 1209-71-8
M. Wt: 222.37 g/mol
InChI Key: WMOPMQRJLLIEJV-IUODEOHRSA-N
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Description

gamma-Eudesmol is a sesquiterpene alcohol naturally found in a variety of medicinal plants, including Atractylodes lancea, and is recognized for its diverse and potent biological activities, making it a valuable compound for pharmacological and biological research. Its primary research value lies in its significant anti-inflammatory and anticancer properties. Mechanistic studies indicate that this compound exerts its effects through multiple pathways, including the modulation of ion channels such as TRPM8 and the inhibition of key pro-inflammatory signaling cascades like NF-κB. This leads to the suppression of inflammatory cytokines and the induction of apoptosis and cell cycle arrest in various cancer cell lines. Additionally, its neuropharmacological potential is an area of growing interest, with research suggesting activity in the central nervous system. This product is provided as a high-purity analytical standard to facilitate in vitro and in vivo studies aimed at elucidating its mechanism of action, exploring its therapeutic potential, and validating its use in traditional medicine. It is strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B072145 gamma-Eudesmol CAS No. 1209-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOPMQRJLLIEJV-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017639
Record name Machilol
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Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209-71-8
Record name (+)-γ-Eudesmol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Machilol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Machilol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-EUDESMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3M974G2BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Distribution in Biological Systems

Botanical Sources and Phytogeographical Distribution

Gamma-eudesmol and its isomers are found globally in a wide array of plants, from common aromatic herbs to select wild species.

Genera and Species Rich in this compound and its Isomers

The compound is particularly concentrated in certain genera and species, where it often exists alongside its isomers, alpha-eudesmol (B1203450) and beta-eudesmol (B191218).

This compound is a notable constituent of the essential oils derived from several well-known aromatic plants.

Drimys winteri : The essential oil of Drimys winteri, a species of flowering plant native to the Magellanic and Valdivian temperate rainforests of Chile and Argentina, is particularly rich in this compound. Analysis of the essential oil from its leaves has shown that this compound can be the most abundant component, with concentrations reported as high as 39.7%. frontiersin.orgnih.govconicet.gov.arscispace.com

Guatteria friesiana : This plant, found in the Amazon rainforest, produces an essential oil from its leaves that contains a significant amount of eudesmol isomers. ayurvedicoils.com Studies have identified this compound as a major constituent, with concentrations reaching 16.8%. researchgate.netnih.gov It is often found alongside α- and β-eudesmol. researchgate.netunivalle.edu.co

Pelargonium graveolens : Commonly known as rose-scented geranium, the essential oil of this plant contains this compound and its isomer, 10-epi-γ-eudesmol. The concentration varies depending on the cultivar and region. For instance, Palestinian P. graveolens essential oil was found to contain 7.60% γ-eudesmol. nih.gov Other studies have reported 10-epi-γ-eudesmol concentrations ranging from 4.4% to 9.34% in different cultivars and locations. researchgate.netmdpi.comcabidigitallibrary.org One analysis identified γ-eudesmol at 8.93%. plantprotection.pl

Eucalyptus globulus : The essential oil of the blue gum eucalyptus is another source of this compound. While 1,8-cineole is typically the dominant compound, this compound is also present. painresearch.or.kr A study of E. globulus grown in Dehradun, India, reported a this compound concentration of 1.20% in its essential oil. researchgate.netorientjchem.orgresearchgate.net Aqueous ethanol (B145695) extracts of the leaves have also been shown to contain γ-eudesmol (3.36%). mdpi.com

Zingiber zerumbet : Known as shampoo ginger, this plant is a recognized source of 10-epi-gamma-eudesmol (B83267). smolecule.com

Table 1: this compound and its Isomers in Select Aromatic Plant Essential Oils This table is interactive and can be sorted by clicking on the headers.

Plant Species Compound Concentration (%) Plant Part
Drimys winteri This compound 39.7 Leaves
Guatteria friesiana This compound 16.8 Leaves
Pelargonium graveolens This compound 8.93 Not Specified
Pelargonium graveolens This compound 7.60 Leaves
Pelargonium graveolens 10-epi-gamma-Eudesmol 4.4 - 9.34 Leaves
Eucalyptus globulus This compound 1.20 Leaves
Zingiber zerumbet 10-epi-gamma-Eudesmol Not Specified Not Specified

Beyond the well-known aromatic plants, this compound and its isomers are distributed across a variety of other plant families.

Magnolia obovata : The bark of this Japanese big-leaf magnolia contains an essential oil where γ-eudesmol is a major component, with concentrations reported at 7.32%. tandfonline.com It is found alongside its alpha and beta isomers. ebi.ac.uknih.gov

Litsea kostermansii : The leaf essential oil of this Taiwanese plant is rich in eudesmol isomers. This compound has been identified at a concentration of 18.6%, with β-eudesmol being even more abundant (22.5%). ebi.ac.uknih.govresearchgate.netilo.org

Cananga odorata : Also known as ylang-ylang, this compound has been isolated from the fruits of this tree. ebi.ac.uknih.govacs.orgcapes.gov.br

Piper barbatum : The essential oil from the leaves of this plant, native to the Andes, contains the isomer 10-epi-γ-eudesmol at a concentration of 1.07%. researchoutreach.orgnih.govmdpi.com

Alpinia japonica : The rhizomes of this plant, a member of the ginger family, are a source of 10-epi-gamma-eudesmol. nih.govresearchgate.netrsc.org

Eugenia langsdorffii : This plant has been identified as a source of 10-epi-gamma-eudesmol. smolecule.com

Hedychium species : Various species within the Hedychium genus are known to contain 10-epi-γ-eudesmol. smolecule.com

Rhododendron dauricum and Humulus lupulus (Hops): Both of these species have been reported to contain this compound. nih.gov

This compound is also found in various wild species, though it may not always be a primary component of their essential oils.

Chamomilla recutita (German Chamomile): While not one of its most abundant constituents, this compound has been identified in chamomile.

Helichrysum doerfleri : This species of flowering plant in the family Asteraceae is another wild species where this compound has been detected.

Presence in Other Plant Families (e.g., Alpinia japonica, Eugenia langsdorffii, Rhododendron dauricum, Humulus lupulus, Piper barbatum, Hedychium species, Cananga odorata, Litsea kostermansii, Magnolia obovata)

Variability Across Plant Parts and Environmental Factors

The concentration of this compound is not static; it can vary significantly depending on the part of the plant analyzed and the environmental conditions in which the plant grows.

In Pelargonium graveolens, for example, there are significant differences in the relative percentages of many constituents, including 10-epi-gamma-eudesmol, between the oils of the leaf, petiole, and stem. researchgate.net The essential oil yield and composition in this species also show significant variations based on the season of harvesting. researchgate.net Studies comparing P. graveolens from different regions of Morocco also show that the chemical composition, including the level of epi-γ-eudesmol, is influenced by the geographical origin. cabidigitallibrary.org

For Magnolia obovata, the content of eudesmol isomers in the essential oil has been observed to increase as the branches grow older, reaching up to 87% of the oil in branches that are 10-15 years old. researchgate.net

In Eucalyptus globulus, variations in chemical composition have been linked to different environmental, agronomic, and geoclimatic factors. researchgate.netmdpi.com

Presence in Other Biological Matrices

While this compound is overwhelmingly a plant-derived secondary metabolite, its presence is not strictly confined to the botanical kingdom. Sesquiterpenoids in general can be found in other biological matrices, such as fungi and marine organisms, which may produce them or accumulate them from their environment. However, this compound itself is most prominently and widely documented as a constituent of plants, particularly within their essential oils. ontosight.ai

Fungi and Microorganisms (e.g., Propolis)

This compound is a notable volatile component found in propolis, a resinous substance produced by honeybees from plant materials. mdpi.com The chemical composition of propolis, including its volatile compounds, can vary significantly based on the geographical origin, which dictates the local flora available to the bees. mdpi.com

Studies have consistently identified this compound as a constituent of propolis essential oils from diverse locations.

Chinese Propolis : An extensive analysis of propolis from 25 different locations in China identified this compound as one of the major volatile compounds alongside others like cedrol (B397079) and benzyl (B1604629) alcohol. mdpi.comnih.gov

Portuguese Propolis : In Portuguese propolis samples, this compound was a prominent oxygen-containing sesquiterpene, with relative amounts ranging from 3% to 18%. acgpubs.org

Croatian Propolis : Analysis of propolis from the Adriatic Sea islands of Croatia also revealed the presence of this compound. mdpi.com One comprehensive study of Croatian propolis reported concentrations of γ-eudesmol up to 10.5%. nih.gov

The following table summarizes the presence of this compound in propolis from different regions as reported in scientific literature.

Geographic Origin Reported Presence of this compound Relative Amount / Concentration Reference
ChinaMajor component in essential oilNot specified mdpi.comnih.gov
PortugalAbundant oxygen-containing sesquiterpene3% - 18% acgpubs.org
CroatiaIdentified as a key sesquiterpene alcoholUp to 10.5% mdpi.comnih.gov

Beyond its presence in the bee-collected propolis, this compound has been associated with fungal metabolism. For instance, the interaction between the endophytic fungus Gilmaniella spp. and the plant Atractylodes lancea was found to increase the production of several volatile compounds, including eudesmol. nih.gov Furthermore, the fungus Rhizopus stolonifer has been shown to be capable of microbiologically transforming mixtures of beta- and this compound. ebi.ac.uk The essential oil of the tree Taiwania cryptomerioides, which contains this compound, has also demonstrated anti-wood-decay fungal properties. researchgate.net

Metabolomic Profiling in Agricultural Products (e.g., this compound rhamnoside in Rice)

Metabolomic studies, which provide a comprehensive snapshot of the small-molecule chemicals in a biological sample, have identified derivatives of this compound in important agricultural products. A notable example is the detection of This compound rhamnoside in rice (Oryza sativa).

In several metabolomic analyses of different rice varieties, this compound rhamnoside has been classified as a key lipid metabolite. nih.govmdpi.com Its presence and concentration have been linked to specific quality traits of rice. For example, in a study of high-quality semi-glutinous japonica rice varieties, this compound rhamnoside levels showed a significant positive correlation with the taste value (TV). nih.govmdpi.com

This compound is often identified as part of a suite of metabolites, including other lipids, amino acids, and carbohydrates, that collectively influence the quality and metabolic profile of rice. nih.govresearchgate.net These findings suggest that this compound rhamnoside is an important molecule in the metabolic pathways that determine the desirable characteristics of rice. mdpi.comresearchgate.net

The table below highlights findings from metabolomic studies on rice.

Product Compound Detected Significance / Correlation Reference
Semi-glutinous japonica riceThis compound rhamnosideIdentified as a key lipid metabolite. nih.govmdpi.com
High-quality edible riceThis compound rhamnosidePositively correlated with taste value (TV). nih.govmdpi.com
Various japonica rice varietiesThis compound rhamnosidePlays a regulatory role in metabolic mechanisms related to rice quality. researchgate.netresearchgate.net

Beyond rice, this compound itself has been identified through metabolomic profiling of other plant-derived products, such as in the essential oil of agarwood, where it is considered a potential marker component. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

General Sesquiterpene Biosynthesis Principles

The biosynthesis of gamma-eudesmol follows the general principles of sesquiterpene formation, beginning with simple precursors and proceeding through a series of complex enzymatic reactions.

Mevalonate (B85504) (MVA) Pathway and Acetyl-CoA Precursors

The journey to this compound begins with the mevalonate (MVA) pathway, a critical metabolic route in many organisms for the production of isoprenoids. numberanalytics.com This pathway utilizes acetyl-CoA, a fundamental molecule in metabolism, as its primary building block. numberanalytics.comwikipedia.org Through a sequence of enzyme-catalyzed reactions, three molecules of acetyl-CoA are converted into the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). numberanalytics.comresearchgate.net In higher plants, the MVA pathway is located in the cytosol and is the primary source of precursors for sesquiterpenes. nih.govgenome.jp While another pathway, the methylerythritol phosphate (B84403) (MEP) pathway, also produces IPP and DMAPP, it is localized in the plastids and typically provides precursors for monoterpenes, diterpenes, and carotenoids. nih.govgenome.jppnas.org However, there is evidence of crosstalk between these two pathways. pnas.orgbiorxiv.org

Farnesyl Diphosphate (FPP) as a Central Intermediate

The five-carbon units, IPP and DMAPP, are condensed by farnesyl diphosphate synthase to form the 15-carbon molecule, farnesyl diphosphate (FPP). numberanalytics.comopenagrar.de FPP is a crucial intermediate in the biosynthesis of all sesquiterpenes, including this compound. wikipedia.org The formation of FPP marks a key branch point, as it is the substrate for a diverse array of sesquiterpene synthases, each capable of producing a unique cyclic or acyclic sesquiterpene. researchgate.net The loss of the diphosphate group from FPP generates a farnesyl cation, which can then undergo a variety of cyclizations and rearrangements to yield the vast structural diversity seen in sesquiterpenes. researchgate.netresearchgate.netchegg.com

Specific Enzymology of this compound and its Isomers

The conversion of the linear FPP molecule into the specific bicyclic structure of this compound is orchestrated by specialized enzymes known as terpene synthases.

10-epi-gamma-Eudesmol (B83267) Synthase (EC 4.2.3.84) Catalytic Activity

The enzyme 10-epi-gamma-eudesmol synthase (EC 4.2.3.84) is directly involved in the biosynthesis of eudesmol isomers. qmul.ac.ukwikipedia.org This enzyme catalyzes the reaction where (2E,6E)-farnesyl diphosphate is converted into 10-epi-gamma-eudesmol and diphosphate. qmul.ac.uksmolecule.com A recombinant version of this enzyme, isolated from ginger (Zingiber zerumbet), has been shown to produce a mixture of eudesmol isomers, with 10-epi-gamma-eudesmol being one of the products. qmul.ac.ukexpasy.org

Co-occurrence and Interconversion of Eudesmol Isomers by Terpene Synthases

It is common for a single terpene synthase to produce multiple products. For instance, the enzyme from Zingiber zerumbet, also classified as β-eudesmol synthase (EC 4.2.3.68), produces β-eudesmol as its main product (62.6%), but also synthesizes 10-epi-γ-eudesmol (16.8%), α-eudesmol (10%), and aristolene (5.6%). qmul.ac.ukuniprot.orgqmul.ac.uk This demonstrates the promiscuous nature of some terpene synthases, leading to the co-occurrence of various eudesmol isomers within the same plant. A sesquiterpene synthase that forms 10-epi-γ-eudesmol has also been characterized in rose-scented geranium. researchgate.net

Proposed Biosynthetic Intermediates and Reaction Mechanisms (e.g., from Neohedycaryol)

The precise mechanism for the cyclization of FPP to this compound is complex and involves several proposed intermediates. One area of investigation has been the potential role of macrocyclic intermediates like neohedycaryol.

Research involving the total synthesis of neohedycaryol has provided insights into its potential role in the biosynthesis of eudesmane (B1671778) sesquiterpenes. nih.gov Chemical conversion of synthesized neohedycaryol successfully yielded α-, β-, and γ-eudesmol. ebi.ac.ukresearchgate.netacs.org However, spectroscopic analysis and the chemical conversion results suggest that the natural occurrence of neohedycaryol as a direct precursor to epi-eudesmanes is unlikely. nih.govebi.ac.ukresearchgate.netacs.orglookchem.com The studies did indicate that neohedycaryol's conformation might allow it to act as a precursor for both ent- and usual eudesmanes. nih.govebi.ac.ukresearchgate.netacs.org

Genetic and Molecular Regulation of Eudesmol Biosynthesis

The production of γ-eudesmol, like other sesquiterpenoids, is a tightly controlled process at the genetic and molecular level. The expression of the genes encoding key enzymes in the biosynthetic pathway, particularly sesquiterpene synthases (TPSs), is regulated by a complex network of transcription factors, phytohormones, and environmental cues. This regulation ensures that the compound is produced in specific tissues, at particular developmental stages, and in response to external stimuli.

The biosynthesis of sesquiterpenes is primarily controlled at the transcriptional level. frontiersin.org This regulation involves specific DNA sequences in the promoter regions of biosynthesis genes, known as cis-acting elements, which act as binding sites for transcription factors (TFs). plos.org These TFs can either activate or repress gene expression, thereby controlling the metabolic flux towards sesquiterpenoid production.

Several families of transcription factors are known to play significant roles in regulating terpenoid biosynthesis. nih.gov In Atractylodes lancea, a plant known to produce γ-eudesmol, members of the WRKY transcription factor family have been identified as key regulators. nih.govfrontiersin.org Studies have shown a strong correlation between the expression of specific AlWRKY genes and the accumulation of sesquiterpenoids, including γ-eudesmol. frontiersin.org

Phytohormones are crucial signaling molecules that mediate a plant's response to developmental and environmental changes, often influencing secondary metabolism. Jasmonates, particularly methyl jasmonate (MeJA), are well-established elicitors of sesquiterpene biosynthesis. sippe.ac.cnnih.gov Treatment with MeJA has been shown to induce the expression of genes involved in the sesquiterpenoid pathway, leading to increased production of these compounds. plos.orgnih.gov This response is a key part of the plant's defense mechanism against herbivores and pathogens. For instance, in Atractylodes lancea, MeJA treatment leads to the coordinated upregulation of specific AlWRKY and AlTPS genes. frontiersin.orgnih.gov Other phytohormones, such as gibberellin (GA) and abscisic acid (ABA), also play a role in regulating the expression of sesquiterpene synthase genes. plos.orgoup.complos.org

Detailed Research Findings

Recent transcriptomic and metabolomic studies, particularly in Atractylodes species, have provided significant insights into the specific genes and transcription factors governing the biosynthesis of eudesmol isomers.

In a study on Atractylodes lancea, researchers compared the transcriptomes of plants from different geographical locations (Hubei and Jiangsu, China) that exhibited significant variations in their sesquiterpenoid content. The Hubei variety, which had a higher accumulation of hinesol, γ-eudesmol, and elemol, also showed specific upregulation of several rhizome-enriched AlWRKY genes. frontiersin.orgnih.gov

Co-expression analysis revealed a strong correlation between five AlWRKY genes (AlWRKY13, AlWRKY20, AlWRKY21, AlWRKY37, and AlWRKY49) and 16 AlTPS genes. frontiersin.org Quantitative PCR validation confirmed that AlWRKY20, AlWRKY21, AlWRKY37, and AlWRKY49 were significantly upregulated in the rhizomes of the Hubei variety, consistent with the accumulation patterns of γ-eudesmol. frontiersin.orgnih.gov Furthermore, induction experiments with methyl jasmonate (MeJA) resulted in the coordinated upregulation of AlWRKY20 and AlWRKY37 along with two terpene synthase genes, AlTPS70 and AlTPS71. frontiersin.orgnih.gov These findings strongly suggest that these WRKY transcription factors are positive regulators of sesquiterpene biosynthesis in A. lancea.

The table below summarizes the key transcription factors identified in A. lancea that are associated with the regulation of sesquiterpene biosynthesis, including γ-eudesmol.

Table 1: Key WRKY Transcription Factors in A. lancea Sesquiterpenoid Regulation

Transcription Factor Expression Pattern Correlation with γ-eudesmol Putative Function
AlWRKY20 Enriched in rhizomes; Upregulated in high-yield varieties; Induced by MeJA. frontiersin.org Positive correlation with γ-eudesmol accumulation. frontiersin.org Positive regulator of sesquiterpene biosynthesis. frontiersin.orgnih.gov
AlWRKY21 Enriched in rhizomes; Upregulated in high-yield varieties. frontiersin.org Positive correlation with γ-eudesmol accumulation. frontiersin.org Potential regulator of sesquiterpene biosynthesis. frontiersin.org
AlWRKY37 Enriched in rhizomes; Upregulated in high-yield varieties; Induced by MeJA. frontiersin.org Positive correlation with γ-eudesmol accumulation. frontiersin.org Positive regulator of sesquiterpene biosynthesis. frontiersin.orgnih.gov

| AlWRKY49 | Enriched in rhizomes; Upregulated in high-yield varieties. frontiersin.org | Positive correlation with γ-eudesmol accumulation. frontiersin.org | Potential regulator of sesquiterpene biosynthesis. frontiersin.org |

This table is based on data from studies on Atractylodes lancea. frontiersin.org

Molecular docking analyses have further supported these findings, predicting strong binding affinities between AlWRKY20 and the promoter of AlTPS70/AlTPS71, and between AlWRKY37 and the promoter of AlTPS70. frontiersin.orgnih.gov This indicates a direct regulatory link where these transcription factors bind to the promoter regions of terpene synthase genes to activate their transcription. The promoter of a related sesquiterpene synthase gene, (+)-δ-cadinene synthase, has been shown to contain a W-box palindrome, which is a known binding site for WRKY transcription factors. sippe.ac.cn This provides a mechanistic basis for the observed regulatory activity.

In addition to WRKYs, other transcription factor families such as MYC, MYB, and ERF are known to regulate terpene metabolism in various plant species, often working in concert to fine-tune the production of these compounds in response to specific signals. sippe.ac.cnoup.com

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 1209718
beta-Eudesmol (B191218) 10125
Hinesol 169613
Elemol 88476
Atractylon 102046
Atractylodin 6436159
(E)-β-caryophyllene 5281515
α-humulene 33171
α-copaene 11969335
(+)-thujopsene 442400
(+)-α-barbatene 442442
Germacrene A 12315053
Amorpha-4,11-diene 5315582
epi-cedrol 11969333
beta-farnesene 37792
(+)-δ-cadinene 442337
gossypol 3499
delta-cadinene 15474
alpha-muurolene 442365
10-epi-gamma-eudesmol 5318536
Geraniol 637566
Limonene 22311
Farnesyl diphosphate 5735
Isopentenyl pyrophosphate 1199
Dimethylallyl diphosphate 643995
cis-β-farnesene 33458

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating gamma-eudesmol from other structurally similar sesquiterpenoids, allowing for its precise identification and measurement.

Gas Chromatography (GC) for Volatile Compound Profiling

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. researchgate.netcropj.com In GC, the sample is vaporized and separated based on the components' differential partitioning between a stationary phase and a mobile gas phase. The retention time (RT), the time it takes for a compound to travel through the column, is a key parameter for identification. For this compound, reported retention indices (RI), a more standardized measure than retention time, range from 1601 to 1632 on standard non-polar columns. nih.gov

Several factors influence the GC separation of this compound, including the type of capillary column and the temperature program. For instance, a DB-5MS column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is commonly used. tandfonline.comoup.com A typical temperature program might start at a lower temperature (e.g., 50-60°C), then gradually increase to a higher temperature (e.g., 280-320°C) to ensure the effective separation of a wide range of volatile compounds. researchgate.nettandfonline.comoup.com

Hyphenated Techniques: GC-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantitative Analysis

The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful tool for both the identification and quantification of this compound. cropj.comtandfonline.commdpi.com After separation by GC, the individual compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint.

For this compound, the molecular ion peak is observed at m/z 222, corresponding to its molecular weight. dtic.mil The fragmentation pattern, which includes characteristic ion fragments, further aids in its structural confirmation. dtic.mil Identification is typically achieved by comparing the obtained mass spectrum and retention index with those in reference libraries, such as the National Institute of Standards and Technology (NIST) library, and with authenticated standards. nih.govdtic.mil

Quantitative analysis using GC-MS involves creating a calibration curve with a pure standard of this compound. This allows for the determination of the compound's concentration in a sample, with reported linearity in ranges such as 6.5–100 μg/mL. tandfonline.com

Considerations for High-Performance Liquid Chromatography (HPLC) and LC-MS

While GC-MS is the predominant method for analyzing volatile compounds like this compound, high-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS) can also be employed. tandfonline.commdpi.com HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. For less volatile or thermally unstable compounds, HPLC is often preferred. However, for volatile sesquiterpenes, GC is generally more suitable due to their volatility. oup.com

Spectroscopic Identification and Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. dtic.milekb.eg Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

1D NMR: ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts (δ), measured in parts per million (ppm), are characteristic of the electronic environment of each nucleus. For instance, specific proton signals in the ¹H NMR spectrum of (-)-10-epi-γ-eudesmol have been reported at various chemical shifts, including signals for methyl groups and protons attached to the decalin ring system. dtic.mil Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. dtic.milresearchgate.net

2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms. ekb.egcapes.gov.brbeilstein-journals.orgslideshare.net

COSY experiments show correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure. ekb.egbeilstein-journals.org

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. ekb.egresearchgate.net

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the complete molecular structure. ekb.egresearchgate.netbeilstein-journals.org

The comprehensive data from these NMR experiments allows for the complete and unambiguous assignment of the structure of this compound and its isomers. capes.gov.br

Ultraviolet (UV) Detection and Optical Rotation Measurements

Ultraviolet (UV) spectroscopy can be used as a detection method in chromatography. dtic.mil During fractionation of essential oils, UV detectors set at wavelengths such as 220 nm and 254 nm can monitor the elution of compounds. dtic.mil

Optical rotation is a key physical property for chiral molecules like this compound. It measures the rotation of the plane of polarized light by a solution of the compound. wikipedia.orgscribd.com The measurement is performed using a polarimeter. dtic.milwikipedia.org The specific rotation [α] is a characteristic value for a particular enantiomer under defined conditions (e.g., solvent, concentration, temperature, and wavelength of light). For example, the specific rotation of (-)-10-epi-γ-eudesmol has been reported as [α]D²⁰ = -49.0 (c = 0.6 g/100 mL in CHCl₃). dtic.mil This property is critical for distinguishing between different stereoisomers of eudesmol, as enantiomers will rotate light in equal but opposite directions, and diastereomers will have different specific rotation values. d-nb.info

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool in modern natural product research, offering insights into molecular properties and interactions that can be difficult or time-consuming to determine through experimentation alone. These in silico methods allow for the prediction of reactivity, bioavailability, and potential biological targets, thereby guiding further laboratory research.

Quantum mechanical calculations are employed to determine the electronic structure and reactivity of molecules like this compound. ajchem-a.com Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchalcogen.ro The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.comfrontiersin.org The difference between these two energies, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netfrontiersin.org

A study using the Koopman's approach calculated several reactivity descriptors for this compound. frontiersin.org The results indicated that this compound has a relatively low ionization potential, suggesting it is a good electron density donor. frontiersin.org Conversely, its electron affinity was lower than other related compounds, indicating it does not readily accept electrons. frontiersin.org The molecule's lower hardness value, compared to compounds like Kaurene and Elemol, points to it being a more reactive system. frontiersin.org

The energy gap for this compound was found to be smaller than that of α-eudesmol, elemol, and kaurene, signifying its higher reactivity. frontiersin.org This enhanced reactivity is partly attributed to the presence of a hydroxyl group, which can act as a chelating agent. frontiersin.org Electrostatic potential maps have shown negative zones around the hydroxyl group, favoring electrophilic attacks, while aromatic rings present slight negative zones that can facilitate π–π stacking interactions. frontiersin.org

Table 1: Calculated Quantum Chemical Reactivity Descriptors for γ-Eudesmol

Data sourced from a 2023 study on the essential oil of Drimys winteri. frontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). undip.ac.id This method is instrumental in predicting binding affinity and understanding the interaction patterns at a molecular level, providing crucial insights into the potential biological activities of a compound. undip.ac.idnih.gov

This compound and its isomers have been the subject of numerous molecular docking studies to explore their interactions with various biological targets. For instance, docking analyses predicted that this compound can bind effectively to proteins involved in oxidative stress, with a particularly favorable interaction observed with the CYP2C9 enzyme, showing a binding energy of -9.2 kcal/mol. frontiersin.org The interaction with CYP2C9 involves a hydrogen bond between the hydroxyl group of this compound and the Cys435 residue of the protein, along with π-alkyl and Van der Waals interactions with other residues. frontiersin.org

Other studies have highlighted the potential of this compound and its stereoisomer, 10-epi-γ-eudesmol, as inhibitors of targets relevant to inflammation and neurodegenerative diseases. nih.govfrontiersin.org Docking simulations suggested that 10-epi-γ-eudesmol has a strong binding affinity for major anti-inflammatory and immunomodulatory receptors. nih.govresearchgate.net In another study, this compound was identified as a potential inhibitor of α-synuclein aggregation, a key process in neurodegenerative diseases, showing strong binding interactions with the protein. frontiersin.org Furthermore, it has been evaluated against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and acetylcholinesterase (AChE), a target in Alzheimer's disease research. undip.ac.idnih.gov

Table 2: Selected Molecular Docking Studies Involving γ-Eudesmol and Its Isomer

Data compiled from multiple in silico studies. frontiersin.orgundip.ac.idnih.govnih.govfrontiersin.orgchemoprev.org

Quantum Mechanical Calculations for Reactivity Descriptors (e.g., HOMO/LUMO Energies, Ionization Potential, Electron Affinity)

Quality Control and Authenticity Assessment in Natural Product Chemistry

The quality control of natural products is essential to ensure their safety, efficacy, and consistency. researchgate.net This process involves a series of tests to confirm the identity and purity of the material and to quantify its active constituents. who.int For essential oils and plant extracts containing this compound, authenticity assessment is particularly critical due to the potential for adulteration or misidentification. researchgate.net

A significant challenge in the analysis of this compound is its stereochemical complexity and the existence of isomers like 10-epi-γ-eudesmol. These isomers often have overlapping chromatographic data, making their distinction difficult with standard gas chromatography-mass spectrometry (GC-MS) alone. Advanced techniques such as chiral GC-MS or comprehensive two-dimensional gas chromatography (GC×GC) are often required for accurate resolution and quantification.

The compound 10-epi-γ-eudesmol, in particular, has been identified as a crucial chemical marker for authenticating the essential oil of Pelargonium graveolens (geranium oil). acgpubs.org Its presence or absence can help distinguish between different cultivars and origins, which is vital for quality control in the competitive commercial market. acgpubs.org Therefore, analytical methods for quality control must be robust enough to differentiate between these closely related sesquiterpenes. acgpubs.org General quality control protocols for herbal materials, as outlined by the World Health Organization, include macroscopic and microscopic examination, thin-layer chromatography (TLC) for fingerprinting, and determination of foreign matter, ash content, and extractable matter. who.intwho.int For volatile compounds like this compound, GC-FID is a validated method for quantification in both raw materials and final products. researchgate.net

Compound Reference Table

Biological Activities and Pharmacological Investigations

Repellent and Acaricidal Mechanisms

Gamma-eudesmol, particularly its stereoisomer (-)-10-epi-gamma-eudesmol, has been identified as a potent repellent agent against various arthropods. Its mechanisms of action are a subject of ongoing research, focusing on its efficacy and interaction with arthropod sensory systems.

Scientific investigations have demonstrated the significant repellent activity of (-)-10-epi-gamma-eudesmol, a compound isolated from geranium oil, against the Lone Star Tick (Amblyomma americanum). In laboratory bioassays using a vertical filter paper method, this compound showed high efficacy. At a concentration of 0.103 mg/cm², (-)-10-epi-gamma-eudesmol repelled 90% of tick nymphs, while a lower concentration of 0.052 mg/cm² repelled 73.3% of the ticks. Current time information in Magadi, KE.sci-hub.senih.govnih.gov

The repellency of (-)-10-epi-gamma-eudesmol has been found to be comparable to that of N,N-Diethyl-meta-toluamide (DEET), a common synthetic repellent. sci-hub.senih.govnih.gov At concentrations of 0.052 mg/cm² and higher, its effectiveness was similar to DEET. However, the compound's repellency decreased significantly at a concentration of 0.026 mg/cm², whereas DEET remained effective at concentrations as low as 0.013 mg/cm². sci-hub.senih.govnih.gov This research highlights the potential of (-)-10-epi-gamma-eudesmol as a naturally derived acaricide. fishersci.se

Table 1: Repellent Efficacy of (-)-10-epi-gamma-Eudesmol vs. DEET Against Amblyomma americanum Nymphs

CompoundConcentration (mg/cm²)Percent Repellency (%)Source(s)
(-)-10-epi-gamma-Eudesmol0.10390.0 Current time information in Magadi, KE.sci-hub.senih.gov
(-)-10-epi-gamma-Eudesmol0.05273.3 Current time information in Magadi, KE.sci-hub.senih.gov
(-)-10-epi-gamma-Eudesmol≥0.052Similar to DEET sci-hub.senih.govnih.gov
(-)-10-epi-gamma-Eudesmol0.026Loss of repellency sci-hub.senih.govnih.gov
DEET≥0.052Similar to (-)-10-epi-gamma-Eudesmol sci-hub.senih.govnih.gov
DEET0.013Retained repellency sci-hub.senih.govnih.gov

The precise molecular mechanisms through which this compound exerts its repellent effects are not yet fully elucidated; however, research into other terpenes suggests potential pathways. It is hypothesized that these compounds interact with the arthropod's sensory systems. nih.gov Ticks, for instance, use a specialized structure on their forelegs called the Haller's organ, which contains olfactory receptor neurons to detect hosts. ontosight.ai

The neurotoxic effects of essential oil components often involve targeting the nervous system. Some terpenes function as antagonists of γ-aminobutyric acid (GABA) receptors, leading to hyperexcitation and death, while others can inhibit the enzyme acetylcholinesterase (AChE). uni.lufrontiersin.org Furthermore, certain terpenoids are known to interact with octopamine (B1677172) receptors in arthropods, which are crucial for neurotransmission. researchgate.net While the efficacy of this compound as a repellent points to interactions with the tick sensory system, specific studies confirming its binding to these or other receptors are required to define its exact mode of action. nih.gov

Efficacy Against Arthropod Vectors (e.g., Lone Star Tick)

Antimicrobial Efficacy and Mechanisms of Action

This compound and its isomers have demonstrated a spectrum of antimicrobial activities, inhibiting the growth of various pathogenic bacteria, fungi, and protozoa.

This compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. In one study, pure this compound exhibited a Minimum Inhibitory Concentration (MIC) of 64 μg/mL against the Gram-positive bacterium Staphylococcus aureus. mdpi.comacgpubs.org The same study reported MIC values of 32 μg/mL against the Gram-negative bacteria Helicobacter pylori and Escherichia coli. mdpi.comacgpubs.org

Other research supports the broad antibacterial potential of eudesmol isomers. Essential oils rich in alpha-, beta-, and this compound have shown strong activity against a panel of Gram-positive bacteria, including Bacillus subtilis, Staphylococcus epidermidis, and Micrococcus luteus, as well as the Gram-negative Pseudomonas aeruginosa. sci-hub.se Similarly, bioautography assays of essential oil from Piper barbatum identified 10-epi-γ-eudesmol and β-eudesmol as being among the most active constituents against both S. aureus and E. coli. academiapublishing.org

Table 2: Antibacterial Activity (MIC) of this compound

Bacterial StrainGram StainingMIC (μg/mL)Source(s)
Staphylococcus aureusGram-Positive64 mdpi.comacgpubs.org
Helicobacter pyloriGram-Negative32 mdpi.comacgpubs.org
Escherichia coliGram-Negative32 mdpi.comacgpubs.org

The antifungal potential of this compound has also been investigated. It demonstrated a Minimum Inhibitory Concentration (MIC) of 64 μg/mL against the pathogenic yeast Candida albicans. mdpi.comacgpubs.org The isomers of eudesmol are recognized for their antifungal effects. sci-hub.senih.gov

In a study on the dermatophyte Trichophyton rubrum, a combination of elemol, this compound (36.09%), and beta-eudesmol (B191218) showed a potent MIC of 15.6 ppm. researchgate.net Electron microscopy revealed that the compounds caused destruction of the fungal cell wall, interfering with hyphal function and inhibiting cell growth. researchgate.net Essential oils containing eudesmol isomers have also shown moderate to high activity against other pathogenic fungi. foodb.cascispace.com

Significant research has been conducted on the antiprotozoal effects of eudesmol isomers, particularly against Leishmania parasites. Essential oil from Eugenia stipitata, containing 10.85% this compound, was found to be highly selective against Leishmania braziliensis and Leishmania infantum promastigotes. tandfonline.com

The mechanism of this antileishmanial activity has been explored through in silico studies. A molecular docking analysis of epi-γ-eudesmol, a major component of Croton linearis essential oil, demonstrated favorable binding to key Leishmania enzymes that are crucial for parasite survival. nih.govfoodb.ca Two primary targets were identified: Arginase I (ArgI) and Trypanothione Synthetase (TryS). foodb.ca The parasite's arginase is vital for polyamine synthesis, which is necessary for proliferation. The docking study showed that epi-γ-eudesmol interacts with the catalytic site of ArgI. foodb.ca

The study also detailed the interaction with Trypanothione Synthetase (TryS), an enzyme essential for the parasite's defense against oxidative stress. The model indicated that the hydroxyl group on epi-γ-eudesmol forms hydrogen bonds with the amino acid residues Ile612 and Ala627 within the enzyme's binding site, suggesting a mechanism for its inhibition. foodb.ca These findings identify epi-γ-eudesmol as a promising natural compound for targeting specific metabolic pathways in Leishmania.

Synergistic Interactions with Other Phytochemicals

The biological activity of this compound can be significantly influenced by its interaction with other phytochemicals, a phenomenon that is common in the context of essential oils where complex mixtures of compounds determine the ultimate effect. Research has shown that the combination of this compound with other terpenoids can lead to synergistic effects, where the combined antimicrobial or biological effect is greater than the sum of the individual effects.

Antioxidant Properties and Radical Scavenging Potential

This compound is a component of various plant essential oils that have demonstrated notable antioxidant and radical-scavenging capabilities. imist.ma The antioxidant activity of these essential oils is often evaluated through various assays that measure their ability to neutralize synthetically generated free radicals. mdpi.com Essential oils from species such as Aniba parviflora and Teucrium luteum, which contain this compound as a constituent, have shown significant radical-scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. nih.govjapsonline.com This activity points to the potential of this compound and its source oils to counteract oxidative stress. bionorte.org.br

Role of Hydroxyl Moieties in Redox Activity

The antioxidant capacity of many phytochemicals, including sesquiterpenoids like this compound, is fundamentally linked to their chemical structure. The presence of hydroxyl (-OH) groups is particularly vital for facilitating free radical scavenging. mdpi.com This functional group can donate a hydrogen atom to a free radical, stabilizing the radical and terminating the oxidative chain reaction. mdpi.com This redox property is central to the antioxidant mechanism. Quantum chemical calculations support this, having determined that molecules like this compound possess the ability to both capture and yield electrons, a characteristic essential for antioxidant action. researchgate.net This electron-donating capability is a key feature of its redox activity, allowing it to function as a reducing agent and quencher of singlet oxygen. mdpi.com

In Vitro and In Silico Evaluations of Antioxidant Capacity

The antioxidant potential of this compound, typically as a component within an essential oil matrix, has been quantified using a range of in vitro laboratory assays. Commonly employed methods include the DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, the Ferric Reducing Antioxidant Power (FRAP) assay, and the β-carotene bleaching test. japsonline.combrieflands.commdpi.com For example, essential oils from Aniba parviflora containing this compound showed antioxidant activity equivalent to about one-third of the Trolox standard in a DPPH assay. nih.gov

In addition to laboratory tests, in silico (computational) methods such as molecular docking have been used to explore the antioxidant mechanisms at a molecular level. These studies simulate the interaction between phytochemicals and key enzymes involved in oxidative stress, such as human catalase (CAT). bionorte.org.brnih.gov For instance, in silico analysis of the major constituents of Bauhinia ungulata essential oil, which includes an isomer of this compound, predicted favorable binding interactions with the CAT enzyme. bionorte.org.brnih.gov Other computational studies have investigated the binding energies of this compound with bacterial proteins, providing further insight into its molecular interactions. researchgate.net

Anti-Cancer and Antiproliferative Research

Eudesmol isomers, including this compound, have been the subject of investigation for their potential anti-cancer activities. Research indicates that these naturally occurring sesquiterpenoid alcohols exhibit cytotoxic effects against various cancer cell lines. researchgate.net

Cytotoxic Effects on Various Cancer Cell Lines (e.g., HepG2, K562, B16-F10, HL-60)

This compound has demonstrated selective cytotoxicity against several tumor cell lines in laboratory studies. researchgate.net Research has quantified this effect using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. This compound exhibited IC50 values ranging from 8.86 ± 1.27 µg/mL for the B16-F10 (mouse melanoma) cell line to 15.15 ± 1.06 µg/mL for the K562 (human chronic myelocytic leukemia) cell line. researchgate.net Cytotoxic effects have also been observed against HepG2 (human hepatocellular carcinoma) cells. researchgate.net While studies on its isomer, β-eudesmol, have shown activity against HL-60 (human promyelocytic leukemia) cells, the broader class of eudesmols is recognized for its cytotoxic potential across these lines. sci-hub.se

Cytotoxic Activity of this compound on Cancer Cell Lines researchgate.net
Cell LineCancer TypeIC50 (µg/mL)
B16-F10Mouse Melanoma8.86 ± 1.27
K562Human Chronic Myelocytic Leukemia15.15 ± 1.06

Induction of Apoptosis and Cell Cycle Modulation

The mechanism underlying the cytotoxic effects of this compound involves the induction of programmed cell death, or apoptosis. researchgate.net When HepG2 cancer cells were treated with eudesmol isomers, they displayed typical morphological hallmarks of apoptosis. researchgate.net Research on the closely related isomer, β-eudesmol, provides further insight into these molecular pathways. These studies show that the compound can induce apoptosis by activating the caspase cascade, including key executioner proteins like caspase-3 and initiator caspases-8 and -9. sci-hub.senih.gov This activation suggests that both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis are involved. nih.gov

Furthermore, eudesmols can modulate the cell cycle, a critical process for cell proliferation. Studies have shown that β-eudesmol can cause cell cycle arrest, often at the G1 phase. nih.govresearchgate.net This is achieved by influencing the expression of crucial cell cycle regulatory proteins such as p53 and p21. nih.gov The upregulation of these proteins can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. nih.govnih.gov

Anti-Angiogenic Properties and Signaling Pathway Inhibition (e.g., CREB, ERK1/2)

This compound, along with its isomers, has demonstrated notable anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibitory activity of eudesmol isomers on angiogenesis is partly achieved through the suppression of key signaling pathways, including the ERK1/2 and CREB pathways. sci-hub.se

In studies involving human umbilical vein endothelial cells (HUVECs), β-eudesmol has been shown to inhibit proliferation stimulated by vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF). sci-hub.seresearchgate.net This inhibition is associated with the blockage of extracellular signal-regulated kinase (ERK1/2) phosphorylation. sci-hub.seresearchgate.net Furthermore, β-eudesmol has been observed to suppress the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor involved in cell proliferation and survival. sci-hub.seresearchgate.net The suppression of these signaling molecules disrupts the cascade necessary for endothelial cell proliferation, migration, and tube formation, which are all essential steps in angiogenesis. sci-hub.seresearchgate.net

Table 1: Effect of β-Eudesmol on Angiogenesis-Related Signaling Pathways

Cell Line/Model Growth Factor Target Pathway Observed Effect Reference
HUVEC VEGF, bFGF ERK1/2 Inhibition of phosphorylation sci-hub.seresearchgate.net
HUVEC VEGF CREB Inhibition of phosphorylation sci-hub.seresearchgate.net
Porcine Brain Microvascular Endothelial Cells - ERK1/2 Inhibition of phosphorylation researchgate.net

Chemosensitizing Potential in Drug-Resistant Cancers

This compound and its related compounds have shown potential as chemosensitizing agents, particularly in cancers that have developed resistance to standard chemotherapeutic drugs. sci-hub.se This activity is partly attributed to the inhibition of detoxification enzymes and the modulation of drug resistance pathways. sci-hub.senih.gov

For instance, in cholangiocarcinoma (CCA) cells, β-eudesmol has been found to reverse resistance to conventional drugs like 5-fluorouracil (B62378) (5-FU) and doxorubicin. sci-hub.se This effect is linked to the suppression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in chemoresistance. sci-hub.senih.gov By inhibiting NQO1, β-eudesmol enhances the cytotoxic effects of these chemotherapeutic agents. sci-hub.se The ability of essential oils containing eudesmol isomers to reverse P-glycoprotein-mediated drug resistance in tumor cells further supports their potential as chemosensitizing agents. semanticscholar.org

In Vivo Anticancer Efficacy Models

The anticancer effects of eudesmol isomers have been validated in several in vivo models. These studies demonstrate a reduction in tumor growth and metastasis, highlighting the therapeutic potential of these compounds.

In a xenograft model of cholangiocarcinoma (CCA) in nude mice, treatment with β-eudesmol led to a decrease in tumor volume and inhibited lung metastasis. sci-hub.se Furthermore, β-eudesmol treatment was associated with prolonged survival time for the animals. sci-hub.se In other studies using mouse models with implanted S180 and H22 tumor cells, β-eudesmol exhibited anti-tumor and anti-angiogenesis effects. sci-hub.se In vivo models have also shown that β-eudesmol can inhibit angiogenesis in subcutaneously implanted matrigel (B1166635) plugs and adjuvant-induced granulomas in mice. sci-hub.seresearchgate.netresearchgate.net

The essential oil of Guatteria friesiana, which contains α-, β-, and γ-eudesmol as major components, has also shown significant antitumor activity in mice inoculated with sarcoma 180 tumor cells, with tumor growth inhibition rates ranging from 43.4% to 54.2% with intraperitoneal administration. researchgate.net

Table 2: Summary of In Vivo Anticancer Efficacy of Eudesmol Isomers

Animal Model Cancer Type/Condition Compound Key Findings Reference
Nude mice xenograft Cholangiocarcinoma (CCA) β-eudesmol Decreased tumor volume, inhibited lung metastasis, prolonged survival sci-hub.se
Mice with implanted S180 and H22 tumor cells Sarcoma and Hepatoma β-eudesmol Exhibited anti-tumor and anti-angiogenesis effects sci-hub.se
Mice Matrigel plug angiogenesis assay β-eudesmol Inhibited angiogenesis sci-hub.seresearchgate.netresearchgate.net
Mice Adjuvant-induced granuloma β-eudesmol Inhibited angiogenesis sci-hub.seresearchgate.netresearchgate.net
Mice with sarcoma 180 Sarcoma Guatteria friesiana essential oil (containing α-, β-, and γ-eudesmol) Significant tumor growth inhibition researchgate.net

Neurobiological Activities and Neuromodulatory Effects

Neurite Outgrowth Stimulation and Neural Differentiation

Eudesmol isomers have demonstrated the ability to promote neurite outgrowth and neural differentiation, suggesting their potential in enhancing neural function. sci-hub.seresearchgate.net In studies using rat pheochromocytoma (PC-12) cells, a common model for neuronal differentiation, β-eudesmol was found to significantly induce neurite extension. sci-hub.seresearchgate.net This effect is accompanied by the activation of mitogen-activated protein kinases (MAPK), indicating the involvement of this signaling pathway in the process of neuronal differentiation. sci-hub.seresearchgate.net These findings suggest that eudesmol could be a promising lead compound for developing therapies aimed at potentiating neuronal function and understanding the mechanisms of neural differentiation. sci-hub.seresearchgate.net

Potential in Neurodegenerative Disease Research (e.g., Alpha-Synuclein Aggregation Inhibition)

This compound has emerged as a compound of interest in the research of neurodegenerative diseases, which are often characterized by the misfolding and aggregation of specific proteins. researchgate.netnih.govnih.gov Alpha-synuclein (α-syn) is a key protein implicated in the pathogenesis of several neurodegenerative disorders, including Parkinson's disease. researchgate.netnih.govresearchgate.net

In silico studies, utilizing molecular docking and simulation, have identified γ-eudesmol as a potential inhibitor of α-syn aggregation. researchgate.netnih.gov These computational analyses revealed that γ-eudesmol exhibits a high binding affinity towards α-syn, suggesting it could interfere with the aggregation process. researchgate.netnih.gov Such findings highlight the potential of γ-eudesmol as a therapeutic agent for neurodegenerative diseases by targeting the pathological aggregation of α-syn. researchgate.netnih.govnih.gov Further in vitro and in vivo studies are warranted to validate these computational predictions. researchgate.netnih.gov

Antinociceptive Activity and Pain Pathway Modulation

This compound, as a component of various essential oils, has been associated with antinociceptive (pain-relieving) activity. researchgate.netresearchgate.netpainresearch.or.kr The modulation of pain pathways is a complex process involving both peripheral and central mechanisms. wfsahq.orgnih.gov

Essential oils containing γ-eudesmol have demonstrated antinociceptive effects in various in vivo models of pain, such as the acetic acid-induced writhing test and the formalin test in mice. researchgate.net Research suggests that the analgesic effects of eudesmol isomers may involve interactions with inflammatory mediators and pain receptors. For instance, studies have indicated that eudesmol isomers can bind to cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), both of which are key players in inflammatory pain pathways. painresearch.or.kr The antinociceptive mechanism is thought to involve both central and peripheral pathways, potentially including the opioid and muscarinic receptor systems. researchgate.net

Involvement of Opioid Receptors

This compound is a component of essential oils that have demonstrated antinociceptive (pain-relieving) properties, with research suggesting that these effects may be linked to the opioid system. Studies on the essential oil of Guatteria friesiana, which contains γ-eudesmol as a major constituent along with α- and β-eudesmol, have shown significant antinociceptive activity. The mechanism behind this effect is believed to involve the participation of opioid receptors. researchgate.net This suggests that the analgesic properties of the essential oil are not independent of the opioid system. Further research into the specific interactions of isolated this compound with different types of opioid receptors (such as mu, delta, and kappa) is needed to fully elucidate its role in pain modulation. scispace.com

Potassium (K+-ATP) Channel Modulation

The pharmacological effects of this compound also appear to extend to the modulation of ion channels, specifically ATP-sensitive potassium (K+-ATP) channels. Research on the essential oil of Guatteria friesiana, rich in eudesmol isomers including this compound, indicates that its antinociceptive effects are likely related to the involvement of K+-ATP channels. researchgate.netdntb.gov.ua The opening of these channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and a reduction in cellular excitability, a mechanism known to contribute to analgesia. While studies have investigated the effects of other eudesmol isomers, like beta-eudesmol, on different ion channels such as Na+,K+-ATPase, the specific modulatory activity of this compound on K+-ATP channels is an area of ongoing investigation. nih.govnih.govfrontiersin.org

Ecological and Plant Defense Roles

Antifeedant and Allelopathic Effects

This compound plays a significant role in plant defense through its antifeedant and allelopathic activities. As a secondary metabolite, it can deter herbivores, thereby protecting the plant from being eaten.

Antifeedant Activity: Essential oils containing this compound have been shown to act as feeding deterrents against various insect pests. For instance, studies have documented the antifeedant effects of oils containing this compound against the Colorado potato beetle (Leptinotarsa decemlineata) and the cotton leafworm (Spodoptera littoralis). agriculturejournals.czscialert.net The presence of this compound in the essential oil of Neocallitropsis pancheri is associated with its defensive properties against insects. researchgate.net This deterrent activity is a crucial component of the plant's chemical defense strategy against herbivory.

Allelopathic Effects: Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. This compound has been identified as a compound with phytotoxic and allelopathic potential. chemicalbook.com Aqueous volatile fractions from Eucalyptus species, containing this compound, have demonstrated inhibitory effects on the germination and seedling growth of weeds like silverleaf nightshade. nih.gov Similarly, essential oils from various herbal plants have been shown to suppress the seed germination and development of crops like barley and wheat, indicating the broad-spectrum allelopathic potential of their constituents, including this compound. researchgate.net

The table below summarizes key findings on the antifeedant and allelopathic effects of this compound.

Activity Target Organism Source of this compound Observed Effect
AntifeedantSpodoptera littoralis (Cotton leafworm)Essential OilsReduced growth rate and feeding efficiency. scialert.net
AntifeedantLeptinotarsa decemlineata (Colorado potato beetle)Essential OilsFeeding inhibition. agriculturejournals.cz
AntifeedantTribolium confusum (Confused flour beetle)Echiochilon fruticosum VolatilesFeeding deterrence. researchgate.net
AllelopathicSilverleaf Nightshade (Solanum elaeagnifolium)Eucalyptus Volatile FractionsInhibition of germination and seedling growth. nih.gov
AllelopathicBarley (Hordeum vulgare), Wheat (Triticum aestivum)Various Herbal Essential OilsSuppression of seed germination and seedling development. researchgate.net

Volatile Cues in Plant-Insect Interactions

As a volatile organic compound (VOC), this compound is integral to the complex chemical communication network between plants and insects. Plants release a blend of VOCs to interact with their environment, and these signals can be used by herbivorous insects to locate host plants for feeding and laying eggs. uwo.cacabidigitallibrary.org

The specific blend of volatiles, including compounds like this compound, helps create a chemical signature for a plant species. researchgate.net However, this communication can be disrupted. For example, invasive plant species can alter the volatile emissions of native plants, which in turn affects how native insects recognize their host plants. researchgate.net Furthermore, when a plant is damaged by herbivores, it often alters its VOC emissions, producing what are known as herbivore-induced plant volatiles (HIPVs). uwo.ca These HIPVs, which can include this compound, can act as a repellent to other herbivores or, conversely, attract the natural enemies of the attacking insects, serving as an indirect defense mechanism. nih.gov The study of these volatile cues is crucial for understanding the ecological dynamics of plant-insect interactions and has potential applications in developing sustainable pest management strategies. uwo.canih.gov

Chemical Synthesis and Derivatization Studies

Total Synthesis Approaches for Gamma-Eudesmol and Analogs

The complete laboratory synthesis of γ-eudesmol, independent of natural sources, provides a route to produce the compound and its analogs for further study. One notable approach involves the total synthesis of neohedycaryol, a germacrane (B1241064) sesquiterpene, which can then be chemically converted into α-, β-, and γ-eudesmol. ebi.ac.ukacs.org This strategy hinges on a Marshall fragmentation of an intermediate mesylate to construct the key trans,trans-cyclodeca-1,6-diene ring of neohedycaryol. acs.org The spectroscopic analysis and chemical conversion confirmed the structure and its role as a viable precursor. ebi.ac.ukacs.org

Another strategy focuses on a "two-phase" approach inspired by terpene biosynthesis. This involves a "cyclase phase" to construct the carbocyclic core, followed by an "oxidase phase" where multiple site-selective C-H oxidations introduce the necessary functional groups. This method has been successfully applied to the efficient and stereocontrolled synthesis of several oxidized eudesmane (B1671778) family members. researchgate.net Furthermore, total syntheses of related seco-eudesmanes, such as 4,5-dioxo-10-epi-4,5-seco-γ-eudesmane and 4,5-dioxo-10-epi-4,5-seco-γ-eudesmanol, have also been developed. psu.edu

Semisynthetic Routes from Readily Available Precursors (e.g., (+)-Dihydrocarvone)

Semisynthesis offers a more direct route to γ-eudesmol and its derivatives by chemically modifying abundant natural precursors. (+)-Dihydrocarvone, a readily available monoterpene, has been established as a key starting material. nih.govresearchgate.net A facile and economically viable synthetic route has been described to produce 4,5-seco-eudesman-type sesquiterpenes from (+)-dihydrocarvone. nih.gov This method avoids expensive reagents and is particularly suitable for synthesizing analogs with a double bond at the C11 and C12 positions. nih.govresearchgate.net The synthesis of (-)-allohedycaryol, another precursor for eudesmols, also starts from (+)-dihydrocarvone, which is first converted to (+)-α-cyperone. researchgate.net

Preparation and Characterization of Novel Derivatives

Modifying the structure of γ-eudesmol can lead to novel compounds with potentially altered properties. These derivatization studies include glycosylation, oxidation, reduction, and biotransformation.

Glycosylation, the attachment of sugar moieties, can significantly alter a compound's solubility and biological profile. mdpi.com A rhamnoside derivative of γ-eudesmol has been identified and characterized. For instance, γ-eudesmol 11-alpha-L-rhamnoside was isolated from the fruits of Cananga odorata. ebi.ac.uk The structure of this glycosylated derivative was established using NMR and mass spectrometry methods. ebi.ac.uk The addition of a rhamnose unit to γ-eudesmol creates a more complex molecule, with a reported molecular formula of C₂₁H₃₆O₅ and modified water solubility. The potential for creating such derivatives is also highlighted by the presence of glycosylated flavonoids in the Pseudognaphalium genus, a plant group that also produces γ-eudesmol. front-sci.com Microbial systems expressing glycosyltransferase enzymes are also being explored for producing glycosylated terpenoids. google.com

The chemical structure of γ-eudesmol allows for various oxidative and reductive transformations. For example, microbial transformation of a mixture containing γ-eudesmol using Gibberella suabinetti yielded eudesma-4-en-11-ol-3-one, also known as carissone. researchgate.net This transformation represents an oxidation at the C-3 position. The synthesis of 4,5-dioxo-seco-γ-eudesmol from (+)-dihydrocarvone is another example of oxidative modification. psu.edunih.gov These studies demonstrate that the eudesmane skeleton can be functionalized at various positions to create oxidized derivatives like ketones and diketones.

Biotransformation using microorganisms or isolated enzymes offers a powerful tool for creating novel hydroxylated derivatives of γ-eudesmol, often with high regio- and stereoselectivity that is difficult to achieve through traditional chemical methods. nih.gov

The microbial transformation of a mixture of β- and γ-eudesmol by Gibberella suabinetti produced several hydroxylated metabolites. researchgate.net Among the products derived from γ-eudesmol was 15-hydroxy-γ-eudesmol (eudesma-4-en-11,15-diol), a newly reported metabolite at the time. researchgate.net This bioconversion demonstrated the activity of hydroxylase enzymes capable of introducing hydroxyl groups onto the γ-eudesmol scaffold. researchgate.net

In another example, a maize terpene synthase, ZmEDS, was shown to directly produce di-hydroxylated sesquiterpenoids, including eudesmane-2,11-diol. nih.gov This highlights the potential of enzymatic systems to generate hydroxylated eudesmane structures directly from acyclic precursors. nih.gov

Table 1: Examples of Hydroxylated Metabolites from Biotransformation

Original CompoundBiotransformation AgentResulting Hydroxylated MetaboliteCitation
γ-EudesmolGibberella suabinettiEudesma-4-en-11,15-diol researchgate.net
Farnesyl PyrophosphateMaize Eudesmanediol Synthase (ZmEDS)Eudesmane-2,11-diol nih.gov
4β-hydroxyeudesmane-1,6-dioneGliocladium roseum7α,11-dihydroxylated derivative nih.gov
4β-hydroxyeudesmane-1,6-dioneGliocladium roseum1α,8α-dihydroxylated derivative nih.gov

Oxidative and Reductive Transformations (e.g., Eudesmone, Dihydro-eudesmol)

Stereoselective Synthesis and Enantiomeric Purity

Controlling the three-dimensional arrangement of atoms (stereochemistry) during synthesis is crucial, as different stereoisomers can have distinct properties. Research has focused on developing stereoselective methods to produce specific isomers of γ-eudesmol and its analogs.

A diastereoselective synthesis of 7-epi-γ-eudesmol has been successfully developed, showcasing the ability to control the stereochemistry at the C-7 position. jlu.edu.cn Another study reported the stereoselective synthesis of (+)-γ-eudesmol starting from (−)-guaiol. colab.ws The "two-phase" total synthesis approach also emphasizes high stereocontrol during the formation of the carbon skeleton and subsequent oxidation steps. researchgate.net The ability to couple biocatalytic processes, which are known for their exquisite selectivity, with other chemical methods is opening new avenues for the stereoselective synthesis of complex molecules. chemrxiv.org

Metabolism and Biotransformation

Metabolic Pathways in Higher Organisms

The metabolism of sesquiterpenoids like gamma-eudesmol in mammals generally follows established pathways for xenobiotic compounds. These lipophilic molecules are typically processed in the liver to increase their water solubility and facilitate excretion. Key enzymatic reactions are catalyzed by the cytochrome P-450 (CYP450) enzyme system. nih.gov

General metabolic reactions observed for sesquiterpenoids in mammals include:

Oxidation: The introduction of oxygen atoms is a common metabolic step. This can occur at various positions on the molecule, such as the oxidation of a methyl group to a primary alcohol or the hydroxylation of the carbon skeleton. nih.gov

Reduction/Oxidation of Double Bonds: The double bond within the this compound structure can be either reduced to a single bond or oxidized to form an epoxide, which may subsequently be hydrolyzed to a diol. nih.gov

Conjugation: Following initial oxidation, the resulting metabolites can undergo Phase II conjugation reactions, such as glycosylation (e.g., forming a rhamnoside derivative), which further increases water solubility for elimination from the body. nist.gov

While specific studies on this compound are limited, research on its isomer, beta-eudesmol (B191218), provides insights. Following administration in mice, beta-eudesmol was found to be well-distributed to major organs. nih.gov In silico predictions and in vitro studies with beta-eudesmol also indicate a high degree of plasma protein binding, which would influence its distribution and metabolic rate. targetmol.com These findings suggest that eudesmol isomers are absorbed and systemically distributed, where they become substrates for hepatic enzymes.

Microbial Biotransformation and Metabolite Production

Microorganisms, particularly fungi, are potent biocatalysts for transforming complex natural products like this compound. These biotransformations are often highly specific (regio- and stereospecific) and can produce derivatives that are difficult to obtain through conventional chemical synthesis. This capability has been explored for generating novel, potentially bioactive compounds from eudesmol mixtures.

The enzymatic machinery of fungi can perform various modifications on the eudesmol skeleton, with hydroxylation being a predominant reaction.

A notable example is the biotransformation of a mixture containing both beta- and this compound by the fungus Rhizopus stolonifer (ATCC 6227). nih.govnih.govnih.gov The fungal hydroxylase enzymes were found to be accessible to positions C-2 and C-3 of the eudesmane (B1671778) core. nih.govnih.gov This process yielded four distinct diol metabolites. nih.govnih.govnih.gov

Another fungus, Gibberella suabinetti (ATCC 20193), has also been shown to transform a mixture of beta- and this compound into a wider array of seven different metabolites. medchemexpress.comnist.govnist.gov The transformations included hydroxylation at various positions and oxidation to a ketone. medchemexpress.comnist.govnist.gov

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific steps within a larger, multi-step chemical synthesis pathway. This approach combines the advantages of biocatalysis with traditional organic chemistry to create complex molecules efficiently.

The microbial biotransformation of this compound serves as a prime example of the first stage in a potential chemoenzymatic strategy. The hydroxylated eudesmol derivatives produced by fungi like Rhizopus stolonifer and Gibberella suabinetti are valuable chiral building blocks. nih.govmedchemexpress.com These enzymatically produced intermediates, which possess hydroxyl groups at specific and stereochemically defined positions, can then be used as starting materials for further chemical modifications.

Enzymes, particularly oxidoreductases like P450 monooxygenases, excel at performing challenging reactions such as the selective oxidation of unactivated C-H bonds, a transformation that is often difficult to achieve with high precision using conventional chemical reagents. By using a microorganism to install a hydroxyl group at a specific site on the this compound skeleton, subsequent chemical reactions can be directed to that site, enabling the synthesis of novel analogues that would otherwise be difficult to access. This synergy between microbial and chemical methods is a powerful tool for diversifying the chemical space around the eudesmane scaffold.

Future Directions and Research Perspectives

Elucidation of Comprehensive Structure-Activity Relationships and Molecular Targets

A critical area of future research is the detailed exploration of gamma-eudesmol's structure-activity relationships (SAR). Understanding how the specific structural features of the this compound molecule, such as the hydroxyl group and the double bond placement within the eudesmane (B1671778) skeleton, contribute to its biological effects is paramount. nih.govfrontiersin.org For instance, the antioxidant activity of this compound is attributed to its hydroxyl group. frontiersin.org

In silico studies, such as molecular docking, have begun to predict the binding affinities of this compound and its isomers with various biological targets. For example, epi-γ-eudesmol has shown potential interactions with several enzymes in Leishmania, suggesting multiple mechanisms for its antileishmanial activity. mdpi.com Similarly, in silico analysis has identified α-synuclein as a potential target for this compound, indicating its possible role in neuroprotective strategies. frontiersin.org Future research should aim to experimentally validate these predicted interactions and identify other direct molecular targets. Comparative studies with its isomers, alpha-eudesmol (B1203450) and beta-eudesmol (B191218), will also be crucial in dissecting the specific contributions of different structural motifs to their biological activities. sci-hub.semdpi.com

Advanced Mechanistic Studies of Biological Activities in Vivo Models

While in vitro studies have demonstrated a range of biological activities for this compound, including antimicrobial and anti-inflammatory properties, further in vivo research is necessary to understand its physiological effects and mechanisms of action within a whole organism. ontosight.ai Animal models are essential for investigating the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound.

Future in vivo studies should focus on elucidating the signaling pathways modulated by this compound. For instance, research on the related compound beta-eudesmol has shown its involvement in pathways such as NF-κB, STAT1/3, and CREB, which are critical in inflammation and cancer. sci-hub.sephcogrev.com Similar in-depth mechanistic studies for this compound are needed. Investigating its effects in animal models of diseases where inflammation and oxidative stress play a key role could reveal its therapeutic potential.

Biotechnological Production and Sustainable Sourcing Strategies

This compound is naturally found in a variety of plants, including those of the Annonaceae and Lamiaceae families. frontiersin.orgmdpi.com However, reliance on natural sources can be limited by geographical distribution, seasonal variations, and the low yield of the compound. bioline.org.br To ensure a stable and sustainable supply for research and potential commercial applications, alternative production methods are necessary.

Biotechnological approaches, often referred to as "green cell factories," present a promising alternative. mdpi.com The use of plant cell, tissue, and organ cultures offers a controlled and environmentally friendly method for producing this compound and other valuable phytochemicals. mdpi.comresearchgate.net Genetic engineering techniques, such as the heterologous expression of genes involved in the sesquiterpenoid biosynthesis pathway in microorganisms or the use of Agrobacterium-mediated transformation in plants, could significantly enhance production yields. benthamdirect.com Research into optimizing culture conditions and developing efficient downstream processing techniques for extraction and purification will be vital for making biotechnological production economically viable. mdpi.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Eudesmol Research

The application of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, can provide a comprehensive, system-level understanding of the biological effects of this compound. humanspecificresearch.orgimec-int.com These technologies allow for the large-scale analysis of metabolites, proteins, and gene transcripts in a biological system, offering insights into the broader molecular impact of a compound. frontiersin.org

Metabolomics can be used to identify the metabolic pathways affected by this compound treatment, revealing its mechanism of action and potential off-target effects. metabolomics.sehee.nhs.uk Proteomics can identify the specific proteins that interact with this compound or whose expression levels are altered in its presence. frontiersin.org Transcriptomics can shed light on the genes that are up- or down-regulated by the compound. humanspecificresearch.org Integrating these omics datasets will provide a more holistic view of this compound's bioactivity and can help in identifying novel therapeutic targets and biomarkers of its effects.

Development of Eudesmol-Based Agrochemicals and Biotherapeutics

The biological properties of this compound suggest its potential for development into both agrochemicals and biotherapeutics. ontosight.ai Its reported insecticidal and larvicidal activities indicate that it could be a lead compound for the development of natural pesticides. bioline.org.brnih.gov Essential oils containing this compound have shown promise in this area. bioline.org.br Further research is needed to evaluate its efficacy against a wider range of agricultural pests, its environmental impact, and to develop stable and effective formulations. nih.govresearchgate.net

In the realm of biotherapeutics, the anti-inflammatory and potential neuroprotective properties of this compound are of particular interest. ontosight.aifrontiersin.org Its ability to interact with targets like α-synuclein suggests a possible role in the management of neurodegenerative diseases. frontiersin.org The development of this compound or its synthetic analogs as novel therapeutic agents will require extensive preclinical and clinical studies to establish their efficacy and safety. umons.ac.be The creation of derivatives with improved pharmacological properties, such as enhanced bioavailability and target specificity, will also be a key area of future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.